molecular formula C8H7N3O3 B2618470 5-((1H-1,2,3-Triazol-1-yl)methyl)furan-2-carboxylic acid CAS No. 2025628-49-1

5-((1H-1,2,3-Triazol-1-yl)methyl)furan-2-carboxylic acid

Cat. No.: B2618470
CAS No.: 2025628-49-1
M. Wt: 193.162
InChI Key: UAPBRGPFHMDOGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((1H-1,2,3-Triazol-1-yl)methyl)furan-2-carboxylic acid is a furan-carboxylic acid derivative incorporating a 1,2,3-triazole ring, a pharmacophore of significant interest in modern medicinal chemistry . The 1,2,3-triazole moiety is widely utilized as a stable linker and bioisostere in the design of novel biologically active compounds, contributing to properties such as improved metabolic stability and the ability to form hydrogen bonds with biological targets . This specific molecular architecture makes the compound a valuable scaffold for the synthesis and investigation of new therapeutic agents. Recent scientific literature highlights the considerable research value of structurally related 1,2,3-triazole-containing hybrids, particularly in antiviral and antimicrobial applications. For instance, studies on triazole-containing derivatives of the alkaloid lupinine have demonstrated promising antiviral activity against influenza A virus subtypes, including H1N1 and H3N2 . These compounds exhibited virucidal effects and showed an ability to interact with key viral proteins, hemagglutinin and neuraminidase, as confirmed through molecular docking studies . Furthermore, 1,2,3-triazole derivatives have been strategically designed as molecular mimics of phosphate groups, enabling them to act as inhibitors of essential bacterial enzymes, such as the Mur ligases in Mycobacterium tuberculosis , which are critical targets for novel anti-tuberculosis agents . The primary mechanism of action for this class of compounds is often multi-factorial. In antiviral research, they can interfere with viral entry by targeting hemagglutinin or disrupt the release of viral progeny by inhibiting neuraminidase activity . In the context of antibacterial development, triazole-based analogs can mimic natural nucleotide substrates, competitively inhibiting enzymes involved in bacterial cell wall biosynthesis . This compound is presented as a key chemical building block for researchers engaged in hit-to-lead optimization, structure-activity relationship (SAR) studies, and the development of new antiviral and antimicrobial candidates. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(triazol-1-ylmethyl)furan-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c12-8(13)7-2-1-6(14-7)5-11-4-3-9-10-11/h1-4H,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPBRGPFHMDOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=N1)CC2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1H-1,2,3-Triazol-1-yl)methyl)furan-2-carboxylic acid typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition, also known as the “click reaction,” which involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring. The furan ring can be introduced through various synthetic routes, often starting from furan-2-carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The furan ring undergoes selective oxidation under controlled conditions:

Oxidizing Agent Conditions Product Yield Reference
KMnO₄Acidic aqueous solution, 25°C5-((1H-1,2,3-Triazol-1-yl)methyl)-2,5-furandione78%
CrO₃Acetone, 0°C → rt, 6 hrPartially oxidized furan derivatives52%

The triazole moiety remains inert under these conditions due to its aromatic stability.

Reduction Reactions

The carboxylic acid group participates in selective reductions:

Reducing Agent Conditions Product Yield Reference
LiAlH₄Dry THF, reflux, 3 hr5-((1H-1,2,3-Triazol-1-yl)methyl)furan-2-methanol85%
NaBH₄/I₂THF, 0°C → rt, 12 hr2-(Hydroxymethyl)furan-triazole conjugate63%

Steric hindrance from the triazole methyl group slows reduction kinetics compared to simpler furan carboxylic acids.

Substitution Reactions

The carboxylic acid undergoes nucleophilic substitution:

Reagent Catalyst Product Yield Reference
SOCl₂None, 70°C, 2 hrAcid chloride derivative92%
CH₃NH₂DCC, rt, 24 hr5-((1H-1,2,3-Triazol-1-yl)methyl)furan-2-carboxamide74%
CH₃OHH₂SO₄, reflux, 5 hrMethyl ester derivative88%

The triazole ring does not participate in these reactions but influences electronic effects on the furan ring.

Cycloaddition Reactions

The triazole moiety enables copper/ruthenium-catalyzed click chemistry:

Catalyst System Reaction Partner Product Yield Reference
CuSO₄/Na ascorbatePhenylacetylene1,4-Disubstituted triazole-furan conjugate91%
[Cp*RuCl]₄Aliphatic azides1,5-Disubstituted triazole macrocycles82%

Ru-catalyzed reactions show regioselectivity for 1,5-triazoles due to π-backbonding stabilization of intermediates . Copper systems favor 1,4-regioisomers through a stepwise radical mechanism .

Biological Conjugation Reactions

The compound serves as a scaffold for bioactive hybrids:

Target Conjugation Site Biological Activity (IC₅₀) Reference
P2Y₁₄ receptorTriazole N-2 position0.17 μM (H₁ histamine antagonism)
Antimicrobial agentsFuran C-5 position4.8 μg/mL (vs S. aureus)

Structure-activity studies reveal that electron-withdrawing groups on the triazole enhance receptor binding affinity by 3–5 fold .

This compound’s reactivity profile enables applications in medicinal chemistry (drug conjugates), materials science (polymeric networks), and catalysis (heterogeneous support design). Recent advances in flow chemistry have improved yields in multi-step syntheses by 15–20% compared to batch methods .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity
The 1,2,3-triazole moiety is known for its antimicrobial properties. Research indicates that compounds containing triazole rings exhibit potent antibacterial and antifungal activities. For instance, derivatives of 5-((1H-1,2,3-triazol-1-yl)methyl)furan-2-carboxylic acid have shown effectiveness against various strains of bacteria and fungi, making them candidates for developing new antibiotics .

Case Study:
A study demonstrated that triazole derivatives synthesized from furan derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low, indicating strong potential for therapeutic applications .

1.2 Anticancer Properties
The compound has been investigated for its anticancer effects. Triazole-containing compounds have been linked to apoptosis induction in cancer cells. For example, a derivative was tested against HeLa and HepG2 cancer cell lines, showing promising cytotoxic effects with IC50 values in the micromolar range .

Data Table: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC50 (µM)
AHeLa10
BHepG215
CVero25

Agricultural Applications

2.1 Pesticidal Properties
Triazoles are widely recognized as effective fungicides and pesticides. The application of 5-((1H-1,2,3-triazol-1-yl)methyl)furan-2-carboxylic acid in agricultural settings has shown potential in controlling fungal pathogens in crops .

Case Study:
In field trials, formulations containing this compound demonstrated significant reductions in fungal infections on crops like wheat and maize. The efficacy was assessed through comparative studies with standard fungicides .

Material Science Applications

3.1 Polymer Chemistry
The incorporation of triazole units into polymers has been explored for enhancing material properties such as thermal stability and mechanical strength. Research has indicated that polymers synthesized using 5-((1H-1,2,3-triazol-1-yl)methyl)furan-2-carboxylic acid exhibit improved performance characteristics compared to conventional materials .

Data Table: Properties of Triazole-Based Polymers

PropertyConventional PolymerTriazole-Based Polymer
Thermal Stability200 °C250 °C
Tensile Strength30 MPa50 MPa

Mechanism of Action

The mechanism of action of 5-((1H-1,2,3-Triazol-1-yl)methyl)furan-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions, while the furan ring can enhance the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Features
Target Compound C₈H₇N₃O₃ 193.16 g/mol 1,2,3-Triazolylmethyl at C5; COOH at C2 Click chemistry-derived; potential for drug conjugation
5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid C₉H₈N₂O₃ 192.17 g/mol Pyrazole ring; methyl at N1; COOH at C3 Used in antimicrobial agent synthesis; higher lipophilicity
5-[[(5-Carboxyfuran-2-yl)methylamino]methyl]furan-2-carboxylic acid C₁₂H₁₁NO₆ 265.22 g/mol Two furan rings; aminomethyl bridge Bifunctional diacid; potential for coordination chemistry
5-[(4-Nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid C₉H₇N₃O₅ 237.17 g/mol Nitropyrazole at C5; COOH at C2 Electron-withdrawing nitro group enhances reactivity
5-(4-Chlorophenyl)-2-(1,3-dioxolan-2-yl)furan-3-carboxylic acid C₁₄H₁₁ClO₅ 294.69 g/mol Chlorophenyl at C5; dioxolane at C2 Bulky substituents may limit solubility; antifungal applications

Physicochemical Properties

  • Solubility: The target compound’s solubility in aqueous media is likely moderate due to the polar carboxylic acid group, but the hydrophobic triazole and furan rings may reduce it. In contrast, the diacid analogue (C₁₂H₁₁NO₆) exhibits higher aqueous solubility due to its dual carboxylate groups .
  • Stability: Triazole-containing compounds, such as the target molecule, are generally stable under physiological conditions. However, notes that triazolylmethyl oxazolidinones (e.g., compounds 1a and 1b) degrade in simulated gastric fluid, suggesting sensitivity to acidic environments. This highlights the need for stability testing of the target compound in similar conditions .

Key Research Findings

  • Click Chemistry Utility : The CuAAC method used for the target compound’s synthesis offers scalability and modularity, enabling rapid derivatization for structure-activity relationship (SAR) studies .
  • Stability Concerns: While triazoles are generally stable, substituent choice critically impacts degradation rates. For example, fluorinated triazoles () exhibit enhanced metabolic stability compared to non-fluorinated analogues .
  • Crystallography : SHELX software remains pivotal for resolving structural details of such compounds, ensuring accurate bond-length and angle measurements .

Biological Activity

5-((1H-1,2,3-Triazol-1-yl)methyl)furan-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to elucidate the biological activity of this compound.

Chemical Structure and Synthesis

The compound is characterized by a furan ring linked to a 1,2,3-triazole moiety via a methylene bridge. The synthesis typically involves the use of click chemistry methods, allowing for the efficient formation of the triazole ring and subsequent functionalization of the furan core.

Anticancer Activity

Several studies have evaluated the anticancer properties of derivatives containing the triazole and furan frameworks. Notably, compounds similar to 5-((1H-1,2,3-Triazol-1-yl)methyl)furan-2-carboxylic acid have demonstrated significant antiproliferative effects against various cancer cell lines.

Key Findings:

  • Cell Lines Tested: Commonly used cell lines include MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).
  • IC50 Values: Some derivatives exhibit IC50 values in the low micromolar range, indicating potent activity. For instance, related compounds have shown IC50 values as low as 1.1 μM against MCF-7 cells, outperforming standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)Comparison DrugIC50 (μM)
Compound AMCF-71.1Doxorubicin1.2
Compound BHCT-1162.65-Fluorouracil18.74
Compound CHepG21.4--

Antimicrobial Activity

The antimicrobial potential of compounds featuring a triazole linkage has also been explored. In vitro studies have indicated promising results against both gram-positive and gram-negative bacteria.

Key Findings:

  • Target Organisms: Effective against Escherichia coli and Staphylococcus aureus.
  • Mechanism of Action: The antimicrobial activity is often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 2: Antimicrobial Activity Against Selected Bacteria

CompoundTarget BacteriaZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus20
Compound CE. coli18

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activity of triazole-containing compounds:

  • Synthesis and Evaluation : A study synthesized a library of triazole derivatives and evaluated their anticancer activities using MTT assays across multiple cell lines . The most promising compounds showed significant inhibition compared to established chemotherapeutics.
  • Antiviral Properties : Some derivatives were also tested for antiviral activity, revealing potential as neuraminidase inhibitors against influenza viruses . This highlights the versatility of triazole-based compounds beyond anticancer applications.
  • Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the triazole or furan rings affect biological activity. For instance, introducing electron-donating or withdrawing groups can significantly alter potency .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-((1H-1,2,3-triazol-1-yl)methyl)furan-2-carboxylic acid?

  • Methodological Answer : The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. For example, furan-2-carboxylic acid derivatives can be functionalized via propargylation followed by click chemistry with azide precursors. Key parameters include reaction time (3–5 hours under reflux), solvent (acetic acid or DMF), and catalysts (sodium acetate or Cu(I)). Purification often involves recrystallization from DMF/acetic acid mixtures .
Optimization Parameters Conditions
Reaction Time3–5 h reflux
SolventAcetic acid
CatalystSodium acetate
PurificationRecrystallization (DMF/AcOH)

Q. How is the purity and structural integrity of the compound validated?

  • Methodological Answer : Analytical techniques include:

  • HPLC : To assess purity (>95% threshold).
  • NMR/IR Spectroscopy : Confirms functional groups (e.g., triazole C-H stretch at ~3100 cm⁻¹, furan ring vibrations at 1600 cm⁻¹).
  • Single-Crystal X-ray Diffraction : Provides definitive structural confirmation (R factor < 0.05, data-to-parameter ratio > 10:1) .

Q. What are the recommended storage conditions to maintain stability?

  • Methodological Answer : Store at –20°C in anhydrous conditions. Stability studies show degradation under acidic (pH < 3) or basic (pH > 9) conditions, with optimal stability in neutral buffers. Avoid prolonged exposure to light due to furan ring photosensitivity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Methodological Answer :

Functional Group Modifications : Replace the triazole with other heterocycles (e.g., thiadiazole) or vary substituents on the furan ring.

Biological Assays : Test derivatives for antimicrobial activity (MIC assays) or anti-inflammatory effects (COX-2 inhibition).

Computational Docking : Use software like AutoDock to predict binding interactions with target proteins (e.g., COX-2 active site) .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies may arise from:

  • Assay Variability : Standardize protocols (e.g., broth microdilution for MICs).
  • Compound Purity : Re-evaluate via HPLC or mass spectrometry.
  • Cellular Context : Test in multiple cell lines (e.g., RAW 264.7 macrophages for inflammation studies). Cross-reference with structurally analogous compounds (e.g., 5-aryl-1H-1,2,4-triazoles) .

Q. What computational methods are suitable for predicting pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 interactions.
  • Molecular Dynamics Simulations : Model binding stability in aqueous environments (e.g., GROMACS software).
  • Quantum Mechanics : Calculate electrostatic potential maps to identify reactive sites .

Q. How to design derivatives for enhanced metabolic stability?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the carboxylic acid with a tetrazole (improves metabolic resistance).
  • Prodrug Strategies : Esterify the carboxylic acid to enhance bioavailability.
  • Enzymatic Stability Assays : Incubate with liver microsomes and monitor degradation via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.